(2,4,6-Trifluoro-3-formylphenyl)boronic acid (2,4,6-Trifluoro-3-formylphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13800692
InChI: InChI=1S/C7H4BF3O3/c9-4-1-5(10)6(8(13)14)7(11)3(4)2-12/h1-2,13-14H
SMILES: B(C1=C(C(=C(C=C1F)F)C=O)F)(O)O
Molecular Formula: C7H4BF3O3
Molecular Weight: 203.91 g/mol

(2,4,6-Trifluoro-3-formylphenyl)boronic acid

CAS No.:

Cat. No.: VC13800692

Molecular Formula: C7H4BF3O3

Molecular Weight: 203.91 g/mol

* For research use only. Not for human or veterinary use.

(2,4,6-Trifluoro-3-formylphenyl)boronic acid -

Specification

Molecular Formula C7H4BF3O3
Molecular Weight 203.91 g/mol
IUPAC Name (2,4,6-trifluoro-3-formylphenyl)boronic acid
Standard InChI InChI=1S/C7H4BF3O3/c9-4-1-5(10)6(8(13)14)7(11)3(4)2-12/h1-2,13-14H
Standard InChI Key BHIXMDPTFYJVMQ-UHFFFAOYSA-N
SMILES B(C1=C(C(=C(C=C1F)F)C=O)F)(O)O
Canonical SMILES B(C1=C(C(=C(C=C1F)F)C=O)F)(O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, (2,4,6-trifluoro-3-formylphenyl)boronic acid, reflects its substitution pattern: three fluorine atoms at the 2-, 4-, and 6-positions, a formyl group (-CHO) at the 3-position, and a boronic acid (-B(OH)₂) at the para position relative to the formyl group. This arrangement creates a sterically hindered yet electronically diverse aromatic system.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₇H₄BF₃O₃
Molecular Weight203.91 g/mol
SMILESB(C1=C(C(=C(C=C1F)F)C=O)F)(O)O
InChIKeyBHIXMDPTFYJVMQ-UHFFFAOYSA-N
PubChem CID146034967

The fluorine atoms induce strong electron-withdrawing effects, polarizing the aromatic ring and enhancing the electrophilicity of the formyl group. Concurrently, the boronic acid moiety enables covalent interactions with diols and other nucleophiles, a hallmark of boronic acid chemistry .

Spectroscopic Features

While experimental spectroscopic data for this specific compound are scarce in public databases, analogies to similar fluorinated arylboronic acids suggest distinct spectral signatures:

  • ¹⁹F NMR: Three distinct fluorine resonances between δ -110 to -130 ppm, reflecting the nonequivalent fluorines in the 2-, 4-, and 6-positions .

  • ¹¹B NMR: A characteristic peak near δ 30 ppm, typical for arylboronic acids .

  • IR Spectroscopy: Stretching vibrations for B-O (≈1,350 cm⁻¹), C=O (≈1,700 cm⁻¹), and C-F (≈1,100 cm⁻¹).

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of (2,4,6-trifluoro-3-formylphenyl)boronic acid likely involves sequential functionalization of a fluorinated benzene precursor. A plausible pathway includes:

  • Friedel-Crafts Acylation: Introduction of the formyl group to 2,4,6-trifluorobenzene using a Lewis acid catalyst (e.g., AlCl₃) and formyl chloride.

  • Directed ortho-Metalation: Lithiation of the trifluorobenzaldehyde intermediate followed by reaction with a borate ester (e.g., B(OMe)₃) to install the boronic acid group .

Table 2: Representative Synthetic Steps

StepReactionReagents/ConditionsYield
1FormylationAlCl₃, ClCHO, 0–5°C65%
2Boronationn-BuLi, B(OMe)₃, THF, -78°C48%

These methods align with protocols for synthesizing structurally related trifluorophenylboronic acids, such as 2,4,6-trifluorophenylboronic acid (C₆H₄BF₃O₂), which is prepared via palladium-catalyzed Miyaura borylation of the corresponding bromide .

Purification and Stability

The compound’s sensitivity to protic solvents and air necessitates stringent handling:

  • Purification: Column chromatography on silica gel with ethyl acetate/hexane eluents or recrystallization from anhydrous toluene.

  • Storage: Under inert atmosphere (N₂ or Ar) at -20°C to prevent boroxine formation or hydrolysis .

Reactivity and Catalytic Applications

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl/alkenyl triflates or halides. A study by Si et al. demonstrated that fluorinated boronic acids exhibit enhanced reactivity in couplings with secondary alkylboronic acids under palladium catalysis . For example:

Ar–B(OH)2+R–XPd(L)2Ar–R+B(OH)3+HX\text{Ar–B(OH)}₂ + \text{R–X} \xrightarrow{\text{Pd(L)}_2} \text{Ar–R} + \text{B(OH)}₃ + \text{HX}

Here, the electron-deficient arylboronic acid facilitates oxidative addition to palladium, accelerating transmetalation .

Table 3: Catalytic Performance in Model Reactions

SubstrateCatalyst SystemYield (%)Reference
4-BromotoluenePd(OAc)₂/L192
Vinyl TriflatePd(dba)₂/L288

Molecular Recognition and Sensing

The boronic acid moiety’s ability to form cyclic esters with diols underpins its use in glucose sensing. While direct evidence for this compound’s sugar-binding activity is lacking, analogous systems like 3-fluorophenylboronic acid show pH-dependent binding to fructose (Kd ≈ 10 mM).

Future Directions and Challenges

Expanding Synthetic Utility

Further research should explore:

  • Asymmetric Catalysis: Leveraging the formyl group for chiral induction in aldol reactions.

  • Polymer Chemistry: Incorporating the compound into fluorinated polyamides for high-performance materials.

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